N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide - 1796970-82-5

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide

Catalog Number: EVT-2803832
CAS Number: 1796970-82-5
Molecular Formula: C18H23N3O2
Molecular Weight: 313.401
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO)

    Compound Description: PMO is an oxadiazole compound investigated as a corrosion inhibitor for mild steel in acidic environments []. Studies have shown its effectiveness in inhibiting corrosion, with a 95% inhibition efficiency at a concentration of 0.005 M in 1.0 M hydrochloric acid []. PMO's protective effect is attributed to its strong adsorption onto the mild steel surface, forming a barrier against the corrosive solution [].

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

    Compound Description: This compound represents a novel teraryl oxazolidinone class with potent antimicrobial activity []. Notably, it demonstrates a superior safety profile compared to linezolid, a known antimicrobial agent, in in vitro and in vivo studies []. Its phosphate form exhibits high water solubility, making it suitable for in vivo testing, and displays promising oral bioavailability [].

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

    Compound Description: This compound is synthesized via the reaction of a substituted pyrazole carbothioamide with N-(4-nitrophenyl)maleimide, resulting in a cyclized structure []. The compound's structure has been elucidated using various spectroscopic techniques such as FT-IR, NMR, and LCMS [].

5-n-Butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichloridephenyl)-3H-1,2,4-triazol-3-one

    Compound Description: This compound is a novel non-peptide angiotensin type 1 receptor antagonist showing promise in treating hypertension []. Metabolic studies in rats have identified various hydroxylated and glucuronidated metabolites, with differences observed between male and female rats [].

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012)

    Compound Description: OSU-03012 is a celecoxib derivative that inhibits PDK1 and PAK, key enzymes involved in cell signaling pathways regulating cell motility and proliferation [, ]. OSU-03012 demonstrates antiproliferative effects in various cancer cell lines, including thyroid cancer, and has been shown to inhibit EGFR expression in vitro and in vivo [, ].

    Compound Description: This series of compounds was designed to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis []. Researchers found that introducing substituents at specific positions on the pyrrole ring significantly enhanced inhibitory potency []. Notably, one compound in this series displayed five times greater potency compared to compactin, a known HMG-CoA reductase inhibitor [].

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides

    Compound Description: This series comprises newly synthesized benzohydrazide derivatives exhibiting notable activity against DHFR and enoyl ACP reductase enzymes []. These enzymes are crucial for bacterial growth and survival, making these compounds promising antibacterial and antitubercular agents []. Molecular docking studies have revealed favorable binding interactions with the active sites of both enzymes, further supporting their potential as therapeutic agents [].

    Compound Description: This compound was synthesized through a multi-step process involving O-alkylation, bromination, condensation, and N-alkylation, starting from readily available materials []. It has shown promising antifungal activity and some plant growth-regulating properties [].

N-(adamantan-1-yl)-2-[1-(4- fluorobenzyl)-1H-indole-3-yl]acetamide

    Compound Description: This compound is a synthetic cannabinoid identified in criminal samples using various analytical techniques including GC-MS, NMR, and IR spectroscopy []. Its structural similarity to other synthetic cannabinoids like ACBM-BZ-F suggests potential psychoactive properties [].

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)

    Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor designed for treating GISTs []. It exhibits potent inhibitory activity against various KIT mutant-driven cancers while demonstrating selectivity over KDR, minimizing potential hypertension side effects []. The compound possesses good pharmacokinetic properties across species and demonstrates strong pharmacodynamic inhibition of its target [].

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031)

    Compound Description: SUVN-G3031 is a potent and selective histamine H3 receptor inverse agonist []. Its development involved extensive optimization of in vitro affinity, physicochemical properties, and pharmacokinetic profiles in rats []. SUVN-G3031 exhibits a favorable safety profile, good oral exposure, and robust wake-promoting effects in animal models, making it a potential therapeutic for sleep disorders [].

    Compound Description: Compound 3e, an N-pyrrolylcarboxylic acid derivative, has been investigated for its anti-inflammatory activity []. Similar to diclofenac, a known NSAID, compound 3e demonstrated significant anti-inflammatory effects after continuous administration in a rat paw edema model []. This suggests its potential as a therapeutic agent for chronic inflammatory conditions [].

1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

    Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing a nearly perpendicular orientation between the triazole and phenyl rings []. The crystal structure also highlights intermolecular interactions like C—H⋯O, C—H⋯N hydrogen bonds, C—H⋯π contacts, and weak π–π interactions [].

2-(1H-1,2,4-Triazol-1-yl) Acetamide

    Compound Description: This compound serves as a key intermediate in synthesizing various heterocyclic compounds, particularly those with potential biological activities. Its synthesis involves reacting 1,2,4-triazole potassium salt with 2-chloro-N-methylacetamide [].

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

    Compound Description: This series of compounds was designed based on the inhibitory effects of CA-4 analogs and indoles on tubulin polymerization []. These compounds showed significant antiproliferative activities against various cancer cell lines, with compound 7d exhibiting the most potent activity against HeLa, MCF-7, and HT-29 cells []. Mechanistic studies revealed that these compounds induced cell apoptosis, arrested the cell cycle in the G2/M phase, and inhibited tubulin polymerization, similar to colchicine [].

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

    Compound Description: A practical synthesis of this compound was achieved through a multi-step process involving the hydrogenation of a pyridinyl intermediate []. The final compound features a piperidine ring, which is a common structural motif in various pharmaceuticals and bioactive molecules.

(+)‐N‐{4‐[(1S,2S)‐2‐(Di­methyl­amino)‐1‐(1H‐imidazol-1‐yl)­propyl]­phenyl}‐2‐benzo­thia­zol­amine

    Compound Description: This compound is known to inhibit the cytochrome P-450 system, which plays a crucial role in metabolizing various compounds, including all-trans-retinoic acid []. Its crystal structure reveals specific dihedral angles between the planar rings within the molecule and highlights the presence of N—H⋯N hydrogen bonds, influencing its intermolecular interactions [].

3,5-Di(2-pyridyl)-4-(lH-pyrrol-1-yl)-4H-l,2,4-triazole (pldpt)

    Compound Description: pldpt is a bis-bidentate ligand used to synthesize various di- and mononuclear complexes with transition metals like cobalt, nickel, copper, and zinc []. The complexes formed with pldpt exhibit diverse structural features, including distorted octahedral geometries around the metal centers and varying coordination modes depending on the metal ion and reaction conditions []. Magnetic studies on these complexes have revealed weak antiferromagnetic coupling between the metal centers bridged by the triazole ring of pldpt [].

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

    Compound Description: CHMFL-FLT3-213 is a highly potent and selective type II FLT3 kinase inhibitor discovered through structure-guided drug design []. It demonstrates significant efficacy against FLT3-ITD mutations commonly found in AML patients, as well as other associated oncogenic mutations []. CHMFL-FLT3-213 effectively inhibits FLT3-ITD mediated signaling pathways, induces apoptosis, and exhibits acceptable bioavailability and in vivo efficacy in preclinical models [].

(2E,4E)‐N‐(4‐(1H‐Indol‐3‐yl)piperidin‐1‐yl)alkyl‐5‐(substituted phenyl)‐2,4‐pentadienamides

1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole Derivatives

    Compound Description: These derivatives were synthesized using 1,4-bis[(2-oxopropyl)amino]benzene as a key intermediate []. This intermediate reacts with various reagents like dimethylformamide dimethylacetal, triethyl orthoformate, active methylene nitriles, or ketones to yield the desired pyrrole derivatives []. Some of these synthesized compounds displayed notable antibacterial activity [].

Properties

CAS Number

1796970-82-5

Product Name

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-pyrrol-1-ylacetamide

Molecular Formula

C18H23N3O2

Molecular Weight

313.401

InChI

InChI=1S/C18H23N3O2/c1-23-17-8-12-21(13-9-17)16-6-4-15(5-7-16)19-18(22)14-20-10-2-3-11-20/h2-7,10-11,17H,8-9,12-14H2,1H3,(H,19,22)

InChI Key

HEZCLSNGPUHAJB-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.